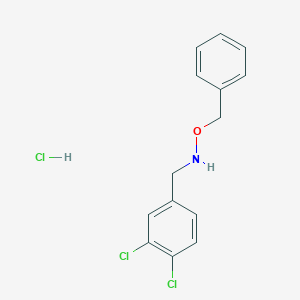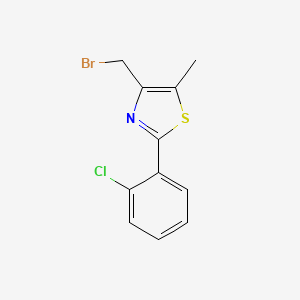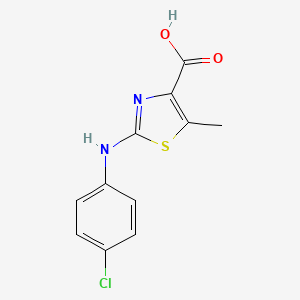
2-(Quinolin-6-yloxy)propan-1-amine hydrochloride
Descripción general
Descripción
2-(Quinolin-6-yloxy)propan-1-amine hydrochloride (2QP) is an organic compound that is widely used in scientific research. It has been used in a variety of experiments, ranging from biochemical and physiological studies to drug development and drug testing. 2QP is a versatile compound with a wide range of applications, making it an attractive option for researchers.
Aplicaciones Científicas De Investigación
Molecular Recognition and Fluorescence Enhancement
Optically pure derivatives of the chemical, such as 2-(quinolin-8-yloxy)cyclohexan-1-ol, have been utilized as chiral solvating agents for molecular recognition of enantiomers of acids using NMR or fluorescence spectroscopy. This property makes it valuable for the discrimination and quantitative determination of isomers in various compounds. Additionally, the interaction of certain derivatives with compounds like 1,4-dihydroxybenzene results in significantly stronger fluorescence emission, highlighting its potential in enhancing fluorescence-based detection techniques (Khanvilkar & Bedekar, 2018).
Host-Guest Complex Formation
Certain derivatives, like those containing isoquinoline, form host-guest complexes with other molecules. This property is used in forming complexes that exhibit unique fluorescence characteristics, making them useful in applications that require fluorescence tagging or tracking. For instance, the interaction with specific compounds leads to fluorescence at different wavelengths, which can be leveraged for tracking or identification purposes in complex biological systems (Karmakar, Sarma & Baruah, 2007).
Interaction with Amino and Carboxylic Acids
Quinoline derivatives have shown the ability to bind with various amino acids and carboxylic acids. This property is crucial in the synthesis of new compounds where specific binding to these acids is required. For example, one particular derivative shows enhanced fluorescence upon the addition of amino acids, suggesting its potential use in sensing or detection applications where amino acid interaction is a key factor (Kalita et al., 2011).
Synthesis of Antimicrobial Agents
Derivatives of 2-(quinolin-6-yloxy)propan-1-amine hydrochloride have been used in the synthesis of antimicrobial agents. The structural modification of these compounds can lead to the creation of novel agents that exhibit significant inhibition of bacterial and fungal growth, highlighting its potential in the development of new antibiotics or antifungal medications (Ahmed et al., 2006).
Propiedades
IUPAC Name |
2-quinolin-6-yloxypropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-9(8-13)15-11-4-5-12-10(7-11)3-2-6-14-12;/h2-7,9H,8,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBKIIXCAWBCRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC2=C(C=C1)N=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B1405187.png)
![3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405188.png)
![6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405189.png)


![3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride](/img/structure/B1405196.png)


